Propyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate
Description
Propyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted at the para position with a carbamoyl group. The carbamoyl moiety is further functionalized with a 4-methylcyclohexyl ring, conferring steric bulk and lipophilicity.
Properties
Molecular Formula |
C18H25NO3 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
propyl 4-[(4-methylcyclohexanecarbonyl)amino]benzoate |
InChI |
InChI=1S/C18H25NO3/c1-3-12-22-18(21)15-8-10-16(11-9-15)19-17(20)14-6-4-13(2)5-7-14/h8-11,13-14H,3-7,12H2,1-2H3,(H,19,20) |
InChI Key |
KISBIZILKUBIQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCC(CC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation:
Amidation: The resulting acylated product is then reacted with an amine to form the corresponding amide.
Esterification: Finally, the amide is esterified with propanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nitration (HNO₃/H₂SO₄), sulfonation (SO₃/H₂SO₄), halogenation (Cl₂/FeCl₃).
Major Products
Hydrolysis: 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoic acid and propanol.
Reduction: 4-{[(4-methylcyclohexyl)methylamino]benzoate.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Propyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Propyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs of Propyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate include derivatives with variations in the aromatic substituents, cyclohexyl modifications, or ester groups. Below is a detailed analysis of these analogs, supported by molecular data and research findings.
Propyl 4-[(3-Bromobenzoyl)amino]benzoate
Molecular Formula: C₁₇H₁₆BrNO₃ Molecular Weight: 362.223 g/mol (monoisotopic mass: 361.031355) . Structural Differences: Replaces the 4-methylcyclohexyl group with a 3-bromophenyl substituent. Key Properties:
- Higher molecular weight compared to the methylcyclohexyl analog (362.223 vs. ~331.4 g/mol, estimated for the main compound). Applications: Not explicitly stated, but brominated aromatic compounds are commonly used in pharmaceuticals or as intermediates in Suzuki coupling reactions .
4-Propylphenyl 4-(trans-4-Butylcyclohexyl)benzoate
Molecular Formula: Not explicitly provided, but inferred as C₂₇H₃₄O₃ (based on substituents). Structural Differences:
- Substitutes the propyl ester with a 4-propylphenyl group.
- Replaces the 4-methylcyclohexyl with a trans-4-butylcyclohexyl group.
Key Properties : - The trans-butylcyclohexyl group enhances steric hindrance and may improve thermal stability in liquid crystal applications.
- Applications: Likely used in liquid crystal displays (LCDs) due to its cyclohexylbenzoate core, a common motif in nematic liquid crystals .
Pharmacological Analogs: MCHR1 Antagonists
Compounds like SNAP-7941 and its derivatives (e.g., FE@SNAP) share a carbamoyl-substituted benzoate core but incorporate piperidinyl and fluorophenyl groups .
Structural Differences :
- Complex heterocyclic systems (e.g., pyrimidine rings) and fluorinated substituents.
Key Properties : - Demonstrated high affinity for melanin-concentrating hormone receptor 1 (MCHR1), with (+)-SNAP-7941 showing nanomolar potency in vivo .
- Fluorine atoms enhance metabolic stability and blood-brain barrier penetration.
Applications : Investigated as anti-obesity and antidepressant agents .
Data Table: Comparative Analysis of Key Compounds
Discussion of Substituent Effects
- Cyclohexyl vs.
- Ester Modifications : Propyl esters (main compound) balance solubility and bioavailability, whereas bulkier esters (e.g., 4-propylphenyl in ) may favor material science applications.
- Halogenation: Bromine in Propyl 4-[(3-bromobenzoyl)amino]benzoate increases molecular weight and reactivity, making it suitable for cross-coupling reactions , whereas fluorine in MCHR1 antagonists improves pharmacokinetics .
Biological Activity
Propyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate is an organic compound that belongs to the class of esters. Its unique structure, characterized by a propyl group, a benzoate moiety, and an amine functional group linked to a carbonyl derived from 4-methylcyclohexane, suggests potential biological activities. This article explores its biological activity, synthesis, and potential applications based on available research.
- Molecular Formula : C17H25N2O3
- Molecular Weight : Approximately 303.4 g/mol
- Structural Features : The presence of the propyl group and the carbonyl amine linkage are significant for its reactivity and interactions with biological systems.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Esterification : Formation of the ester bond.
- Amide Formation : Reaction between the amine and carbonyl groups.
- Purification : Techniques such as recrystallization or chromatography to achieve desired purity levels.
The biological activity can be attributed to several mechanisms:
- Nucleophilic Substitution Reactions : The carbonyl group can be targeted by nucleophiles, facilitating interactions with biological macromolecules such as proteins or nucleic acids.
- Hydrolysis : In aqueous environments, the compound can undergo hydrolysis, leading to the release of active metabolites that may exert biological effects.
Case Studies and Research Findings
Research into structurally similar compounds has provided insights into potential activities:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Propyl 4-(4-methylbenzoyl)amino)benzoate | Exhibits anti-inflammatory properties | |
| Propyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate | Demonstrated analgesic effects in animal models | |
| Propyl 4-(cyclopentylcarbonyl)amino)benzoate | Antimicrobial activity against Gram-positive bacteria |
Interaction Studies
Understanding the interaction of this compound with biological macromolecules is critical for elucidating its mechanism of action. Potential studies could include:
- Binding Affinity Assays : To determine how well the compound binds to target proteins.
- Structural Analysis : Using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to visualize interactions at the molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
